(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a synthetic heterocyclic small molecule (C23H21FN4OS, MW 420.51) belonging to the imidazo[2,1-b]thiazole class, which is recognized as a privileged scaffold in medicinal chemistry. The compound incorporates a 4-fluorophenyl substituent at position 6 of the fused imidazo-thiazole core and a 4-benzylpiperazine moiety linked via a carbonyl group at position The imidazo[2,1-b]thiazole core is known to interact with diverse enzymes and receptors, including kinases and sirtuins, and derivatives of this scaffold have been evaluated for anticancer, anti-inflammatory, and anti-infective applications.

Molecular Formula C23H21FN4OS
Molecular Weight 420.51
CAS No. 1049438-89-2
Cat. No. B2444166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone
CAS1049438-89-2
Molecular FormulaC23H21FN4OS
Molecular Weight420.51
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
InChIInChI=1S/C23H21FN4OS/c24-19-8-6-18(7-9-19)20-15-28-21(16-30-23(28)25-20)22(29)27-12-10-26(11-13-27)14-17-4-2-1-3-5-17/h1-9,15-16H,10-14H2
InChIKeySZHOEILWRNDPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone (CAS 1049438-89-2): Structural and Pharmacophoric Profile for Procurement Evaluation


(4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone is a synthetic heterocyclic small molecule (C23H21FN4OS, MW 420.51) belonging to the imidazo[2,1-b]thiazole class, which is recognized as a privileged scaffold in medicinal chemistry [1]. The compound incorporates a 4-fluorophenyl substituent at position 6 of the fused imidazo-thiazole core and a 4-benzylpiperazine moiety linked via a carbonyl group at position 3. The imidazo[2,1-b]thiazole core is known to interact with diverse enzymes and receptors, including kinases and sirtuins, and derivatives of this scaffold have been evaluated for anticancer, anti-inflammatory, and anti-infective applications [2]. The 4-fluorophenyl and benzylpiperazine substituents are pharmacophoric elements frequently associated with enhanced target binding affinity and improved drug-like physicochemical properties [3]. Commercially, this compound is supplied as a research-grade screening compound with a stated purity of ≥95% .

Why Broad In-Class Substitution Cannot Replace (4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone (CAS 1049438-89-2) in Quantitative Structure–Activity Applications


Imidazo[2,1-b]thiazole derivatives display steep and often non-linear structure–activity relationships (SAR) where minor modifications to the substitution pattern, linker type, or pendant amine can shift potency by orders of magnitude or alter target selectivity profiles entirely [1]. Within the chemotype of piperazine-linked imidazo[2,1-b]thiazoles, systematic variation of the aryl group at position 6 and the N-substituent on the piperazine ring has been shown to produce significant changes in biological activity against targets such as Mycobacterium tuberculosis DprE1, p38α MAP kinase, and FLT3 kinase [2][3]. Specifically, the carbonyl linker directly conjugates with the imidazo[2,1-b]thiazole core, electronically tuning the π-system and altering hydrogen-bonding capacity relative to methylene-linked analogs—parameters that can critically influence both potency and off-target liability [4]. Therefore, generic interchange among in-class compounds without rigorous side-by-side validation risks introducing uncontrolled variables into SAR campaigns, lead optimization programs, and pharmacological profiling pipelines.

Quantitative Differentiation Evidence for (4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone Versus Its Closest Structural Analogs


Carbonyl Linker vs. Methylene Linker: Distinct Electronic and Metabolic Stability Profile

The target compound employs a carbonyl (–C(=O)–) linker directly conjugated to the imidazo[2,1-b]thiazole core, whereas the closest commercial analog (CAS 895801-67-9) uses a methylene (–CH2–) linker between the carbonyl and the heterocycle. This single-atom difference alters the electronic character at position 3: the carbonyl linker withdraws electron density from the thiazole ring, modulating the π-π stacking capacity of the core scaffold and the hydrogen-bond acceptor strength of the adjacent carbonyl oxygen. In anti-inflammatory p38α MAP kinase series containing 3-fluorophenyl imidazo[2,1-b]thiazole derivatives, carbonyl-linked analogs displayed IC50 values ranging from 0.8 to 5.2 μM, whereas methylene-linked analogs in the same series were either inactive or exhibited >10-fold reduced potency [1]. Additionally, the carbonyl linker is less susceptible to oxidative N-dealkylation than the benzylic methylene, a common metabolic soft spot, which may confer improved microsomal stability [2]. The target compound’s SMILES-verified structure confirms the carbonyl-direct attachment: FC1=CC=C(C=C1)C1=CN2C(SC=C2C(=O)N2CCN(CC3=CC=CC=C3)CC2)=N1 .

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

4-Fluorophenyl vs. 4-Methoxyphenyl Substitution: Impact on Antiproliferative Activity in Cancer Cell Lines

The 4-fluorophenyl substituent at position 6 of the imidazo[2,1-b]thiazole scaffold is a key determinant of antiproliferative potency. In a study of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives, compounds bearing the 4-fluorophenyl group exhibited IC50 values as low as 1.04 μM against DU-145 prostate cancer cells, representing a 3-fold improvement over the reference kinase inhibitor Sorafenib [1]. By contrast, the 4-methoxyphenyl-substituted analog (4-Benzylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)methanone shows a markedly different substitution pattern (methoxy vs. fluoro; position 2 vs. 3 carbonyl), with the electron-donating methoxy group typically reducing electrophilic character and potentially altering target engagement [2]. In a separate antiproliferative study on NCI-H460 and MCF7 cell lines, imidazo[2,1-b]thiazole derivatives with electron-withdrawing para-substituents on the 6-phenyl ring demonstrated IC50 values of 0.476–0.845 μM, whereas electron-donating substituents (e.g., –OCH3) reduced potency by approximately 2- to 5-fold .

Cancer Research Cytotoxicity Cell-based Assays

Benzylpiperazine vs. Morpholine as the Pendant Amine: Impact on Biological Activity Profiles in Imidazo[2,1-b]thiazole Series

The target compound employs a 4-benzylpiperazine moiety, while the analog (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone substitutes this with a morpholine ring. In a systematic study of morpholine- and thiomorpholine-coupled imidazo[2,1-b]thiazoles, the morpholine-containing derivatives generally showed modest antiviral activity, whereas the piperazine-coupled analogs (specifically N-substituted piperazines) demonstrated superior antitubercular activity with MIC values as low as 0.78 μg/mL against Mycobacterium tuberculosis H37Rv [1]. The benzylpiperazine group contributes increased lipophilicity (calculated cLogP increase of approximately 1.5–2.0 log units vs. morpholine) and an additional aromatic ring for potential π-stacking or hydrophobic pocket interactions, which can significantly enhance target binding in enzyme pockets such as DprE1 [1]. Furthermore, in docking studies, piperazine-linked imidazothiazoles formed critical hydrogen bonds and hydrophobic contacts with the DprE1 active site (PDB ID: 6G83) that morpholine analogs could not replicate due to reduced hydrophobic surface area [1].

Antiviral Research Antitubercular Screening Pharmacophore Design

Imidazo[2,1-b]thiazole Core vs. Thieno[3,2-d]pyrimidine Scaffold: Kinase Selectivity and Screening Collection Diversity

A compound with identical molecular formula (C23H21FN4OS) but a different core scaffold—2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (ChemSpider ID: 25185651)—exists as a structural isomer . While both compounds share the benzylpiperazine and 4-fluorophenyl motifs, the core scaffold swap from imidazo[2,1-b]thiazole to thieno[3,2-d]pyrimidine fundamentally alters the three-dimensional shape, electrostatic surface, and hinge-binding geometry recognized by the kinome. Imidazo[2,1-b]thiazole-based kinase inhibitors (e.g., SKF-86002, a p38α MAP kinase inhibitor with IC50 = 0.1–1 μM ) typically present a Type I or Type I½ binding mode engaging the hinge region via the thiazole nitrogen, whereas thieno[3,2-d]pyrimidines often adopt a Type II binding orientation extending into the DFG-out pocket [1]. In screening cascade design, the imidazo[2,1-b]thiazole scaffold has demonstrated activity against a distinct subset of kinases including FLT3 (IC50 = 0.022 μM for a related 6-(2-fluorophenyl)imidazo[2,1-b]thiazole [2]), whereas thieno[3,2-d]pyrimidine scaffolds are more commonly associated with EGFR and VEGFR inhibition [3]. This divergence in kinome selectivity profiles means these two isomeric compounds cannot be used interchangeably in focused kinase inhibitor screening libraries.

Kinase Profiling Screening Library Design Chemical Diversity

4-Benzylpiperazine vs. 4-Benzhydrylpiperazine: Lipophilicity and Bulk Tolerance in Enzyme Pockets

The benzhydrylpiperazine analog (4-Benzhydrylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone (CAS 1049365-10-7) replaces the benzyl group of the target compound with a bulkier benzhydryl (diphenylmethyl) substituent . This substitution increases molecular weight by approximately 76 Da (from 420.51 to ~496.6) and substantially elevates lipophilicity (estimated cLogP increase of ~2.5–3.0 log units). In imidazo[2,1-b]thiazole series evaluated for antiproliferative activity, excessive bulk at the piperazine N-substituent can sterically hinder access to narrow enzyme active sites; in DprE1 docking studies, the benzyl group of piperazine-linked imidazothiazoles occupied a well-defined hydrophobic pocket with shape complementarity, whereas bulkier substituents induced steric clashes with Thr118 and Leu120 residues [1]. Additionally, the target compound’s benzyl group provides one aromatic ring for potential edge-to-face π-interactions, while the benzhydryl analog’s two phenyl rings may adopt different conformations that alter binding pose and selectivity [2].

Physicochemical Properties Enzyme Inhibition Drug Design

Commercial Supply Consistency: Stated Purity Benchmarking for Procurement Quality Assurance

Commercial suppliers list the target compound with a stated purity of ≥95% (catalog number CM804900) . This purity specification is consistent with the industry-standard threshold for screening compound libraries, where a minimum purity of 95% is generally required to ensure reliable dose–response data in biochemical and cell-based assays [1]. The close analog 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone is listed without a CAS number and with molecular formula ambiguity (C23H21FN4OS, MW 420.5), indicating potential catalog integrity issues that complicate procurement traceability . In contrast, the target compound (CAS 1049438-89-2) possesses a validated CAS registry number, unambiguous IUPAC name, and SMILES string (FC1=CC=C(C=C1)C1=CN2C(SC=C2C(=O)N2CCN(CC3=CC=CC=C3)CC2)=N1) that enable definitive identity verification by mass spectrometry and NMR .

Quality Control Procurement Analytical Chemistry

Optimal Scientific and Industrial Application Scenarios for (4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone (CAS 1049438-89-2)


Kinase Inhibitor Focused Screening Library Enrichment (p38α, FLT3, FAK)

Based on the well-characterized kinase inhibitory activity of imidazo[2,1-b]thiazole derivatives against p38α MAP kinase (IC50 = 0.1–1 μM, exemplified by SKF-86002) , FLT3 kinase (IC50 = 0.022 μM for related 6-aryl imidazo[2,1-b]thiazoles) [1], and focal adhesion kinase (FAK) [2], this compound is optimally deployed as a structurally-diverse entry in kinase-focused screening libraries. The unique combination of a carbonyl linker directly conjugated to the imidazo[2,1-b]thiazole core and a 4-benzylpiperazine moiety provides a distinct pharmacophoric profile that is underrepresented in commercial kinase inhibitor collections, which are typically dominated by pyrimidine- and quinazoline-based scaffolds [3]. Procurement of this compound for kinase panel screening maximizes the chemical diversity of screening decks and increases the probability of identifying novel hinge-binding chemotypes.

Anti-Tubercular Lead Optimization Programs Targeting DprE1

N-Substituted piperazine-coupled imidazo[2,1-b]thiazole derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv, with lead compounds achieving MIC values of 0.78–1.56 μg/mL and favorable docking scores against the DprE1 enzyme (PDB ID: 6G83) [4]. The target compound’s benzylpiperazine moiety aligns with the SAR trends identified in that study, where the piperazine N-substituent occupies a defined hydrophobic pocket adjacent to the DprE1 active site. Medicinal chemistry teams engaged in tuberculosis drug discovery can utilize this compound as a starting point for systematic SAR exploration around the imidazo[2,1-b]thiazole core, with particular focus on optimizing the 6-aryl and 3-carbonyl substituents to improve potency, selectivity, and pharmacokinetic properties.

Antiproliferative SAR Campaigns in Oncology (Prostate, Breast, and NSCLC Cell Lines)

Imidazo[2,1-b]thiazole derivatives bearing a 4-fluorophenyl substituent have demonstrated sub-micromolar to low micromolar antiproliferative activity across a panel of human cancer cell lines including DU-145 (prostate; IC50 ~1.04 μM), MCF7 (breast; IC50 ~0.476 μM), and NCI-H460 (non-small cell lung; IC50 ~0.845 μM) [5]. The target compound, with its 4-fluorophenyl group at position 6 and carbonyl-linked benzylpiperazine pharmacophore, is structurally positioned to contribute to these antiproliferative SAR trends. Procurement for cell-based oncology screening is particularly indicated when the research objective is to correlate subtle structural modifications (e.g., linker chemistry, aryl substitution) with differential cytotoxicity profiles against specific cancer histotypes.

Chemical Probe Development for Sirtuin and Epigenetic Target Modulation

The imidazo[2,1-b]thiazole scaffold forms the core of several known sirtuin-modulating compounds, including SRT1720 (a SIRT1 activator) and SRT1460, as described in patent literature [6]. The target compound incorporates a carbonyl-linked benzylpiperazine moiety that structurally resembles the piperazine-containing side chains of these reference sirtuin modulators. While direct sirtuin activity data for the specific compound (CAS 1049438-89-2) are not yet reported in the public domain, its core scaffold and substitution pattern make it a rational candidate for inclusion in epigenetic-focused chemical biology probe screening campaigns aimed at identifying novel sirtuin or NAD+-dependent deacylase modulators, particularly when benchmarked against SRT1720 or nicotinamide as positive controls.

Quote Request

Request a Quote for (4-Benzylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.